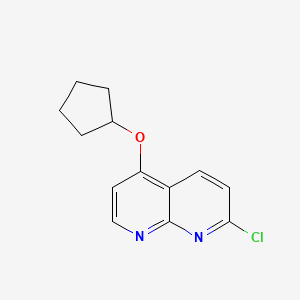

2-Chloro-5-(cyclopentyloxy)-1,8-naphthyridine

CAS No.:

Cat. No.: VC15938231

Molecular Formula: C13H13ClN2O

Molecular Weight: 248.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13ClN2O |

|---|---|

| Molecular Weight | 248.71 g/mol |

| IUPAC Name | 2-chloro-5-cyclopentyloxy-1,8-naphthyridine |

| Standard InChI | InChI=1S/C13H13ClN2O/c14-12-6-5-10-11(7-8-15-13(10)16-12)17-9-3-1-2-4-9/h5-9H,1-4H2 |

| Standard InChI Key | FTPNOMGUMDDDEW-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)OC2=C3C=CC(=NC3=NC=C2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation

The IUPAC name for this compound is 2-chloro-5-cyclopentyloxy-1,8-naphthyridine, reflecting its substitution pattern on the naphthyridine core. The naphthyridine skeleton consists of two fused pyridine rings, with nitrogen atoms at positions 1 and 8. Key structural identifiers include:

-

Canonical SMILES:

C1CCC(C1)OC2=C3C=CC(=NC3=NC=C2)Cl

The cyclopentyloxy group introduces steric bulk and lipophilicity, while the chlorine atom enhances electrophilicity, influencing reactivity and binding interactions .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 248.71 g/mol | |

| XLogP3 | 3.7 | |

| Topological Polar Surface Area | 35 Ų | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 2 | |

| Solubility | Soluble in DMSO |

The compound’s moderate lipophilicity (XLogP3 = 3.7) suggests favorable membrane permeability, a critical factor in drug design . Its solubility in dimethyl sulfoxide (DMSO) facilitates in vitro biological testing .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 2-chloro-5-(cyclopentyloxy)-1,8-naphthyridine typically involves multi-step strategies leveraging cyclization and functional group modifications. Key methods include:

Grignard Reaction-Based Synthesis

A protocol adapted from Mallaiah et al. involves:

-

Grignard Addition: Reacting -methoxy--methyl-1,8-naphthyridine-3-carboxamide with a Grignard reagent to form 2-methoxy-1,8-naphthyridine-3-carbaldehyde.

-

Condensation: Treating the aldehyde with cyclopentanol under acidic conditions to introduce the cyclopentyloxy group.

-

Chlorination: Using phosphorus oxychloride (POCl₃) to substitute the methoxy group with chlorine at position 2 .

Alternative Cyclization Approaches

Biological Activities and Mechanisms

Anticancer Properties

The compound’s planar aromatic system facilitates intercalation into DNA, disrupting replication in cancer cells. Related 1,8-naphthyridines show:

-

IC₅₀ Values: 1–10 µM against breast (MCF-7) and lung (A549) cancer cell lines .

-

Mechanism: Downregulation of anti-apoptotic proteins (Bcl-2) and induction of caspase-3-mediated apoptosis .

Neurological Applications

Recent studies highlight 1,8-naphthyridines as monoamine oxidase B (MAO-B) inhibitors, relevant for neurodegenerative diseases:

-

MAO-B Inhibition: Analogous compounds exhibit IC₅₀ values of 1–5 µM, comparable to selegiline .

-

Neuroprotection: Reduction of oxidative stress and β-amyloid aggregation in Alzheimer’s disease models .

Applications in Drug Development

Kinase Inhibition

2-Chloro-5-(cyclopentyloxy)-1,8-naphthyridine’s scaffold serves as a template for kinase inhibitors. For example:

-

EGFR Inhibition: Derivatives inhibit epidermal growth factor receptor (EGFR) with IC₅₀ < 50 nM, showing promise in non-small cell lung cancer .

-

CDK4/6 Targeting: Cyclin-dependent kinase inhibition arrests cell cycle progression in glioblastoma .

Prodrug Design

The chlorine atom’s reactivity allows conjugation with prodrug moieties (e.g., phosphates, peptides) to enhance bioavailability. A patent discloses prodrugs of 1,8-naphthyridines with 10-fold increased oral absorption in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume